Desmethylsildenafil

Phosphodiesterase 5 Inhibition Enzyme Assay Structure-Activity Relationship

Essential analytical reference standard for pharmaceutical QC, ANDA method validation, and forensic toxicology. As Sildenafil EP Impurity F, it exhibits ~50% in vitro PDE5 potency of sildenafil, making it non-substitutable for impurity profiling and bioequivalence studies. High-purity material ensures regulatory compliance and reliable quantification.

Molecular Formula C21H28N6O4S
Molecular Weight 460.6 g/mol
CAS No. 139755-82-1
Cat. No. B017705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylsildenafil
CAS139755-82-1
Synonyms5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one;  Desmethylsildenafil;  UK 103320; 
Molecular FormulaC21H28N6O4S
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C
InChIInChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28)
InChIKeyUZTKBZXHEOVDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylsildenafil (CAS 139755-82-1) – PDE5 Inhibitor Reference Standard and Major Metabolite of Sildenafil


Desmethylsildenafil (also designated as UK-103,320) is the primary circulating N-desmethyl metabolite of sildenafil, a well-characterized phosphodiesterase type 5 (PDE5) inhibitor [1]. This compound is structurally defined by the absence of a methyl group from the piperazine ring of the parent molecule. It is recognized as a potent PDE5 inhibitor in its own right, exhibiting approximately 50% of the in vitro potency of sildenafil, and is extensively utilized as an analytical reference standard for impurity profiling, bioequivalence studies, and forensic toxicology [2][3].

Why Sourcing Desmethylsildenafil Requires Explicit Specification Over Sildenafil or In-Class PDE5 Inhibitors


Generic substitution of desmethylsildenafil with the parent compound sildenafil or other PDE5 inhibitors is scientifically invalid due to distinct quantitative differences in their analytical, pharmacological, and functional profiles. As documented in regulatory pharmacokinetic data, the metabolite desmethylsildenafil possesses an in vitro PDE5 inhibitory potency that is approximately 50% that of sildenafil and exhibits a unique plasma concentration profile relative to the parent drug, accounting for roughly 20% of the total pharmacological effect in vivo [1][2]. Furthermore, direct functional studies demonstrate that the compounds are not equivalent: in isolated rat retina preparations, sildenafil produced a significantly greater enhancement of photoreceptor response amplitude compared to desmethylsildenafil [3]. These quantifiable disparities render desmethylsildenafil essential and non-substitutable for its primary roles as a certified analytical reference standard for impurity identification (e.g., Sildenafil EP Impurity F), as a critical analyte in bioanalytical method validation and bioequivalence trials, and as a distinct research probe for investigating structure-activity relationships (SAR) of PDE5 inhibition [4].

Quantitative Evidence Guide: Desmethylsildenafil (CAS 139755-82-1) vs. Sildenafil and In-Class Comparators


Comparative PDE5 Inhibitory Potency: Desmethylsildenafil (IC50 = 30 nM) vs. Sildenafil (IC50 = 1.6 nM) and Other PDE5 Inhibitors

Desmethylsildenafil demonstrates an IC50 of 30 nM for PDE5A1 . In direct comparison, sildenafil (the parent drug) exhibits significantly greater potency with an IC50 of 1.6 nM for PDE5 [1]. For broader class context, other PDE5 inhibitors include vardenafil (IC50 = 0.1 nM), tadalafil (IC50 = 4.0 nM), and avanafil (IC50 = 5.2 nM) [1].

Phosphodiesterase 5 Inhibition Enzyme Assay Structure-Activity Relationship

In Vivo Pharmacodynamic Contribution: Metabolite Accounts for Approximately 20% of Sildenafil's Total Pharmacologic Effect

The circulating plasma concentration of desmethylsildenafil is approximately 40% of that observed for sildenafil in healthy volunteers. Given that the metabolite's in vitro PDE5 potency is roughly 50% of the parent drug, the combined effect results in desmethylsildenafil accounting for approximately 20% of the total pharmacological effect of sildenafil [1][2].

Pharmacokinetics Metabolism In Vivo Pharmacology

Functional Divergence in Isolated Tissue: Sildenafil Is Significantly More Effective Than Desmethylsildenafil at Enhancing Retinal Photoreceptor Response

In an ex vivo study using isolated dark-adapted albino rat retina, both sildenafil and desmethylsildenafil (1 µM each) increased the amplitude of the flash-evoked electroretinogram (ERG). However, a direct comparison revealed that sildenafil was significantly more effective than desmethylsildenafil at enhancing the photoreceptor cell response [1].

Electroretinography Ex Vivo Pharmacology PDE6 Inhibition

PDE6 Selectivity Profile: Desmethylsildenafil Retains Comparable Cross-Reactivity to Sildenafil (Low Selectivity)

Desmethylsildenafil exhibits a phosphodiesterase selectivity profile that is similar to that of sildenafil [1]. Specifically, sildenafil demonstrates a relatively low selectivity for PDE5 over PDE6, with a selectivity ratio of only 16-fold (PDE6 IC50 / PDE5 IC50) [2]. In contrast, other PDE5 inhibitors like tadalafil (550-fold) and avanafil (121-fold) show significantly higher selectivity [2].

PDE Isozyme Selectivity Off-Target Effects Retinal Safety Pharmacology

Definitive Research and Industrial Application Scenarios for Desmethylsildenafil (CAS 139755-82-1)


Certified Analytical Reference Standard for Sildenafil Impurity Profiling and Pharmacopeial Compliance

Desmethylsildenafil is unequivocally required as a certified reference standard (e.g., Sildenafil EP Impurity F) for the development and validation of analytical methods used in pharmaceutical quality control (QC), stability testing, and Abbreviated New Drug Applications (ANDAs) [1]. The compound's quantitative specification, such as a purity of ≥98% or ≥99% as determined by HPLC, ensures reliable identification and quantification of this primary metabolite in sildenafil drug substance and finished product batches .

Essential Analyte in Bioanalytical Method Validation and Human Bioequivalence Studies

Given that desmethylsildenafil accounts for approximately 20% of the total PDE5 inhibitory activity following sildenafil administration, its accurate quantification in human plasma is a regulatory requirement for demonstrating bioequivalence between generic and innovator sildenafil products [2]. Validated LC-MS/MS methods, which achieve a lower limit of quantification (LLOQ) of 1.0 ng/mL and demonstrate >90% extractive recovery, specifically rely on the availability of high-purity desmethylsildenafil as a certified analyte and for use in preparing calibration standards and quality control samples [3].

Investigative Probe for Structure-Activity Relationship (SAR) and PDE Isozyme Selectivity Studies

The distinct shift in PDE5 inhibitory potency (IC50 of 30 nM for desmethylsildenafil vs. 1.6 nM for sildenafil) and the retention of the characteristic low PDE6 selectivity (16-fold for the sildenafil class) make desmethylsildenafil an indispensable research tool [4]. It serves as a key comparator for mapping the pharmacophore of the pyrazolopyrimidinone scaffold, specifically investigating the influence of the piperazine N-methyl substitution on enzyme binding, off-target liability (PDE6), and subsequent functional outcomes in ex vivo tissue models like the isolated retina [5].

Forensic Toxicology and Adulterant Screening Standard

Desmethylsildenafil is frequently identified as an adulterant in dietary supplements marketed for sexual enhancement. As such, forensic and public health laboratories utilize the pure compound as an analytical standard for the definitive identification and quantification of this unregulated substance in complex matrices using techniques like LC-QTOF-MS, NMR, and X-ray crystallography .

Quote Request

Request a Quote for Desmethylsildenafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.